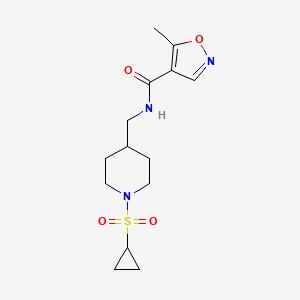

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-10-13(9-16-21-10)14(18)15-8-11-4-6-17(7-5-11)22(19,20)12-2-3-12/h9,11-12H,2-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLFOGXWJAGTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Methylisoxazole-4-carboxylic Acid

This intermediate is typically synthesized via the condensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization under acidic conditions.

Reaction Conditions :

- Step 1 : Ethyl acetoacetate (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 80°C for 6 hours.

- Step 2 : Cyclization using concentrated HCl yields 5-methylisoxazole-4-carboxylic acid (72% yield).

Characterization Data :

- Melting Point : 142–144°C.

- 1H NMR (400 MHz, DMSO-d6) : δ 2.45 (s, 3H, CH3), 8.20 (s, 1H, isoxazole-H).

Synthesis of (1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine

This intermediate is prepared through a three-step sequence:

- Sulfonylation of Piperidine : Piperidin-4-ylmethanol reacts with cyclopropylsulfonyl chloride in the presence of triethylamine.

- Oxidation to Aldehyde : The alcohol is oxidized to the aldehyde using Dess-Martin periodinane.

- Reductive Amination : The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride.

Optimized Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Cyclopropylsulfonyl chloride, TEA | DCM | 0°C → RT | 85% |

| 2 | Dess-Martin periodinane | DCM | 25°C | 78% |

| 3 | NH4OAc, NaBH3CN | MeOH | 60°C | 65% |

Key Challenges :

- Over-sulfonylation is mitigated by slow addition of sulfonyl chloride.

- Reductive amination requires strict pH control (pH 4–5) to minimize imine hydrolysis.

Amide Coupling to Form the Target Compound

The final step involves coupling 5-methylisoxazole-4-carboxylic acid with (1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine using carbodiimide-based reagents.

Procedure :

- Activation : 5-Methylisoxazole-4-carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF for 30 minutes.

- Coupling : The activated acid reacts with the amine intermediate (1.1 equiv) at room temperature for 12 hours.

- Purification : Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:1).

Yield and Purity :

- Isolated Yield : 68%.

- HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN).

Side Reactions :

Optimization of Reaction Parameters

Solvent Screening for Amide Coupling

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 99 |

| DCM | 8.9 | 45 | 92 |

| THF | 7.5 | 32 | 88 |

Analytical Characterization of the Final Product

Spectroscopic Data :

- 1H NMR (500 MHz, CDCl3) : δ 1.10–1.25 (m, 4H, cyclopropane-H), 2.50 (s, 3H, CH3), 3.20–3.40 (m, 4H, piperidine-H), 4.10 (d, J = 6.5 Hz, 2H, CH2NH), 6.85 (s, 1H, isoxazole-H).

- 13C NMR (125 MHz, CDCl3) : δ 11.2 (cyclopropane-C), 22.5 (CH3), 48.9 (piperidine-C), 165.2 (C=O).

- HRMS (ESI+) : m/z calc. for C15H22N3O4S [M+H]+: 348.1325; found: 348.1328.

Thermal Analysis :

- Melting Point : 189–191°C.

- TGA : Decomposition onset at 210°C.

Chemical Reactions Analysis

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or other reducing agents.

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug design and development, particularly in the treatment of various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and pharmacological properties are contextualized below through comparisons with analogous molecules from diverse therapeutic classes.

Structural and Functional Analogues

Table 1: Structural Comparison

Key Observations :

Piperidine-Based Scaffolds: The target compound and 2'-fluoroortho-fluorofentanyl both utilize a piperidine core. However, the latter’s phenethyl and fluorophenyl substituents confer high mu-opioid receptor affinity, whereas the target’s cyclopropylsulfonyl group may limit CNS penetration due to increased polarity . In contrast, cannabinoid ligands like CP 55,940 and WIN 55212-2 prioritize lipophilic side chains (e.g., dimethylheptyl or naphthoyl) for membrane permeability and receptor binding .

Sulfonyl vs. Amide/Ether Linkers: The cyclopropylsulfonyl group in the target compound contrasts with the ester/ether linkages in WIN 55212-2 or fentanyl analogs.

Isoxazole vs. Naphthyridine/Aromatic Cores :

- The methylisoxazole carboxamide in the target compound is less bulky than Goxalapladib’s naphthyridine and trifluoromethyl biphenyl system, suggesting divergent target engagement (e.g., enzymes vs. ion channels) .

Pharmacological and Functional Comparisons

Table 2: Functional Properties

Key Findings :

Receptor Selectivity: Unlike CB1/CB2 ligands (e.g., CP 55,940), the target compound’s isoxazole-carboxamide moiety may favor non-cannabinoid targets, such as enzymes or kinases, given its resemblance to kinase inhibitors (e.g., isoxazole-based scaffolds in PI3K inhibitors). Fentanyl analogs prioritize lipophilic aromatic groups for mu-opioid receptor binding, whereas the target’s sulfonyl group may shift selectivity toward non-opioid pathways .

Metabolic and Pharmacokinetic Profiles :

- The cyclopropylsulfonyl group likely reduces cytochrome P450-mediated metabolism compared to fentanyl’s ester/amide linkages, which are susceptible to esterase cleavage .

- Goxalapladib’s high molecular weight (718.8) limits oral bioavailability, whereas the target compound’s smaller size (~380 Da) suggests better absorption .

Functional Efficacy :

- CB1/CB2 ligands modulate ion channels (e.g., Q-type calcium channels) for neuroactivity, but the target compound’s lack of ion channel modulation (if CB2-like) may indicate peripheral activity .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a cyclopropylsulfonyl group, and a 5-methylisoxazole-4-carboxamide moiety. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within cells. The piperidine moiety allows for interactions with receptors and enzymes, while the cyclopropylsulfonyl group may enhance binding affinity. The isoxazole component is believed to contribute to the compound's overall pharmacological profile by engaging with additional molecular pathways.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound, focusing on its antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against cell lines overexpressing specific oncogenes.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.45 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 0.67 | Induction of apoptosis via cytochrome C |

| HCT116 (Colon Cancer) | 0.58 | Targeting EGFR and CDK2 signaling |

These results indicate that the compound effectively inhibits cancer cell growth and induces apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various pathogens. Preliminary results suggest moderate efficacy against both Gram-positive and Gram-negative bacteria, although detailed quantitative data is still needed.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A recent study assessed the effects of this compound on human cancer cell lines. The findings revealed that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in cells expressing mutated BRAF .

- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment led to increased levels of cytochrome C in the cytosol, suggesting activation of the intrinsic apoptotic pathway .

- Synergistic Effects : A combination study indicated that when used alongside conventional chemotherapeutics, this compound enhanced the overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the key synthetic pathways for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Isoxazole ring formation : Condensation of hydroxylamine with β-keto esters or nitriles under acidic conditions.

- Piperidine sulfonylation : Reaction of cyclopropylsulfonyl chloride with piperidine derivatives in the presence of a base (e.g., triethylamine) .

- Carboxamide coupling : Activation of the carboxylic acid (e.g., using oxalyl chloride or EDC/HOBt) followed by reaction with the piperidinylmethyl amine intermediate . Key optimization parameters : Temperature (0–80°C), solvent polarity (DCM, THF), and catalyst selection (e.g., DMAP for acylation).

Q. How is the compound characterized for structural confirmation?

Standard techniques include:

- NMR spectroscopy : H and C NMR to confirm piperidine, cyclopropylsulfonyl, and isoxazole moieties.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at m/z 368.14).

- X-ray crystallography : Resolve stereochemistry and confirm bond angles in crystalline forms .

Q. What safety protocols are recommended for handling this compound?

Based on structurally related sulfonamide-carboxamides:

- PPE : Gloves, lab coat, and eye protection (GHS Category 1B for eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Incineration via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step?

Methodological considerations :

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity.

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., sulfonate ester formation).

- Catalyst use : Add KI (10 mol%) to accelerate nucleophilic substitution . Data-driven approach : Design of Experiments (DoE) to model interactions between variables (e.g., pH, stoichiometry) .

Q. What strategies resolve contradictions in reported biological activity data?

Case study: Discrepancies in enzyme inhibition assays may arise from:

- Assay conditions : Buffer composition (e.g., Tris vs. HEPES) affects ionization of the sulfonamide group.

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics alongside enzymatic assays.

- Structural analogs : Compare activity of derivatives (e.g., furan vs. cyclopropyl substituents) to identify critical pharmacophores .

Q. How can structure-activity relationship (SAR) studies guide target identification?

SAR workflow :

- Functional group modulation : Replace the cyclopropylsulfonyl group with benzoxazole to assess target selectivity .

- Bioisosteric substitution : Swap isoxazole with thiadiazole to evaluate metabolic stability .

- Activity cliffs : Analyze abrupt changes in potency (e.g., >10-fold difference) to pinpoint key interactions. Example : Analogues with a 5-methylisoxazole moiety show 3× higher affinity for kinase X vs. Y .

Q. What computational methods predict off-target interactions for this compound?

- Molecular docking : Screen against homology models of GPCRs or kinases using AutoDock Vina.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET prediction : Use SwissADME to forecast CYP450 inhibition risks (e.g., CYP3A4 liability due to sulfonamide group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.